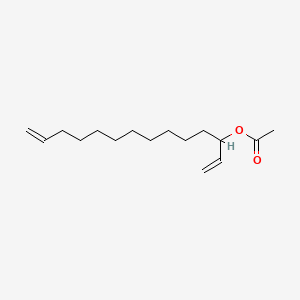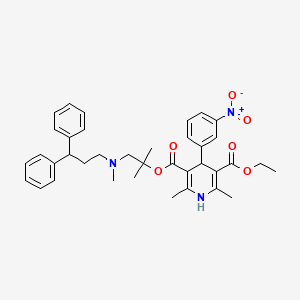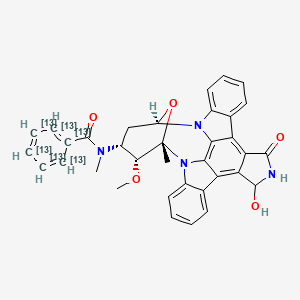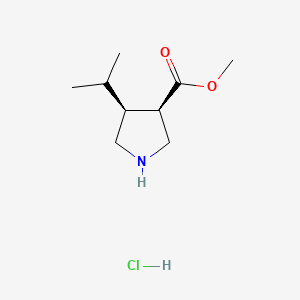
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their roles in neurotransmission and hormonal regulation. This compound is structurally similar to norepinephrine, a key neurotransmitter and hormone involved in the body’s stress response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol typically involves the introduction of the amino and hydroxyethyl groups onto a difluorobenzene ring. One common method is the reaction of 3,6-difluorocatechol with an appropriate amino alcohol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound serves as a model for studying neurotransmitter functions and interactions.
Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to norepinephrine, is ongoing.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol involves its interaction with adrenergic receptors, similar to norepinephrine. It binds to alpha and beta adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased heart rate. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the cyclic AMP pathway.
相似化合物的比较
Similar Compounds
Norepinephrine: A natural neurotransmitter with similar structure and function.
Epinephrine: Another catecholamine with overlapping physiological roles.
Dopamine: A precursor to norepinephrine and epinephrine, with distinct but related functions.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms on the benzene ring, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability and binding affinity to receptors, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C8H9F2NO3 |
|---|---|
分子量 |
205.16 g/mol |
IUPAC 名称 |
4-(2-amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-4-1-3(5(12)2-11)6(10)8(14)7(4)13/h1,5,12-14H,2,11H2 |
InChI 键 |
JLFJXILSJPVQAB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)O)O)F)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


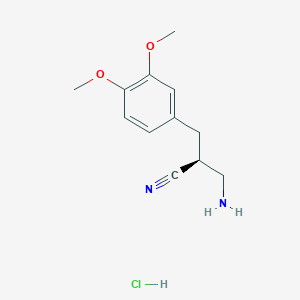
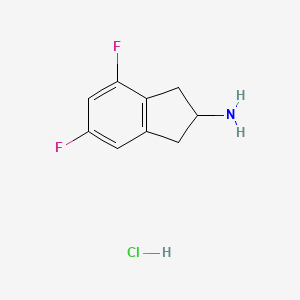
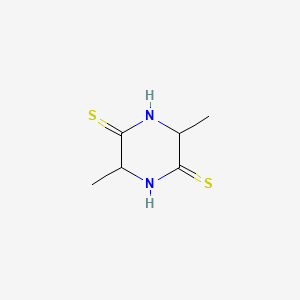
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
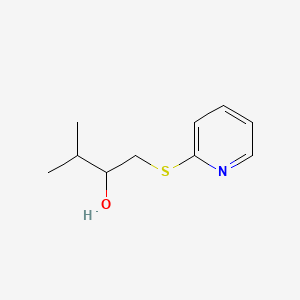
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
